1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol
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Description
1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Ionic Liquid Properties
Research by Shevchenko et al. (2017) focuses on the synthesis of compounds with nitrogenous centers and variable basicity, which are used to produce hydroxylic ionic liquids. These ionic liquids are characterized by low glass transition temperatures and high conductivity, offering potential applications in electrolytes and other areas requiring high ionic mobility and stability at various temperatures (Shevchenko et al., 2017).
Anticancer and Antimicrobial Evaluation
Şenkardeş et al. (2020) synthesized novel derivatives and evaluated their antimicrobial activity and cytotoxic effects on leukemia and mouse embryonic fibroblast cells. These compounds showed significant activity against certain bacterial strains and demonstrated potential for selective antimicrobial and antileukemic applications (Şenkardeş et al., 2020).
Fuel Cell Electrolytes
Schechter and Savinell (2002) explored the use of imidazole derivatives in polybenzimidazole membranes equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolytes. This research indicates potential applications in fuel cell technology, especially at elevated temperatures (Schechter & Savinell, 2002).
N-Heterocyclic Carbene Catalysis
Grasa et al. (2002) demonstrated that N-heterocyclic carbenes are efficient catalysts in transesterification reactions, offering a pathway to esterification and acylation reactions at room temperature with low catalyst loadings. This research has implications for synthesis and industrial applications where such catalysis methods can offer more efficient, cleaner reaction pathways (Grasa, Kissling, & Nolan, 2002).
Properties
IUPAC Name |
1-(2-methylimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-3-5-14(6-4-11)18-10-13(17)9-16-8-7-15-12(16)2/h3-8,13,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOFAHQZHDLXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C=CN=C2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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